molecular formula C12H5Br5O B1471436 2,3,4,4',5-Pentabromodiphenyl ether CAS No. 446254-77-9

2,3,4,4',5-Pentabromodiphenyl ether

Cat. No.: B1471436
CAS No.: 446254-77-9
M. Wt: 564.7 g/mol
InChI Key: SFNAUTSNWPPDSY-UHFFFAOYSA-N
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Description

2,3,4,4',5-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.
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Biological Activity

2,3,4,4',5-Pentabromodiphenyl ether (BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in various consumer products. This compound has garnered significant attention due to its potential biological activities and associated health risks. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of BDE-99.

BDE-99 is characterized by its complex bromination pattern, which significantly influences its biological interactions and toxicity. The chemical formula for BDE-99 is C12H5Br5O\text{C}_{12}\text{H}_{5}\text{Br}_{5}\text{O}. The unique arrangement of bromine atoms contributes to its persistence in the environment and bioaccumulation in living organisms.

Property Value
Chemical FormulaC₁₂H₅Br₅O
Molecular Weight485.77 g/mol
Bromination PatternPentabrominated
PersistenceHighly persistent

Toxicological Effects

Research indicates that BDE-99 exhibits a variety of toxicological effects across different biological systems:

  • Endocrine Disruption : BDE-99 has been shown to interact with thyroid hormone pathways, potentially leading to thyroid dysfunction. A nested case-control study found associations between PBDE levels and an increased risk of papillary thyroid cancer (PTC), particularly in women .
  • Immunotoxicity : Studies on avian species, such as Japanese quail, have demonstrated that exposure to BDE-99 can disrupt immune system development. For instance, a one-time injection of BDE-99 into quail yolks resulted in morphological changes in the bursa of Fabricius, indicating impaired immune function .
  • Reproductive Toxicity : Animal studies have reported adverse reproductive outcomes associated with BDE-99 exposure. These include reduced fertility and developmental abnormalities in offspring. The U.S. Environmental Protection Agency's toxicological review highlighted oral reproductive/developmental toxicity studies that showed significant effects at various dose levels .

Case Studies

Several case studies have illustrated the implications of BDE-99 exposure:

  • Human Biomonitoring : A study assessing median PBDE concentrations in human biological media revealed concerning levels of BDE-99 in maternal and fetal sera, indicating potential transplacental transfer and fetal exposure .
  • Environmental Impact : Research has documented the bioaccumulation of BDE-99 in aquatic ecosystems, leading to higher concentrations in top predators. This bioaccumulation raises concerns about food web dynamics and ecological health .

The mechanisms by which BDE-99 exerts its biological effects are multifaceted:

  • Aryl Hydrocarbon Receptor (AhR) Activation : BDE-99 can activate AhR pathways, which are involved in various physiological processes including immune responses and endocrine regulation .
  • Oxidative Stress Induction : Exposure to BDE-99 has been linked to increased oxidative stress markers in cells, contributing to cellular damage and apoptosis .
  • Alteration of Gene Expression : Studies have shown that BDE-99 can alter the expression of genes involved in metabolism and detoxification processes, potentially leading to increased susceptibility to other environmental toxins .

Summary of Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activity of BDE-99:

Study Focus Findings
Endocrine DisruptionIncreased risk of PTC associated with serum PBDE levels .
ImmunotoxicityDisruption of immune development in Japanese quail .
Reproductive ToxicityAdverse outcomes observed in animal reproductive studies .
BioaccumulationHigh concentrations found in aquatic ecosystems affecting top predators .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAUTSNWPPDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879926
Record name BDE-114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-77-9
Record name 2,3,4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F5O4058E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.